2-(Naphthalen-1-yl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-1-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2S.C2H2O4/c29-24(18-20-6-3-5-19-4-1-2-7-23(19)20)28-13-8-21(9-14-28)27-15-10-22(11-16-27)30-25-26-12-17-31-25;3-1(4)2(5)6/h1-7,12,17,21-22H,8-11,13-16,18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMFBULCRXWXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=CS3)C(=O)CC4=CC=CC5=CC=CC=C54.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Naphthalen-1-yl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness in various biological contexts.
Chemical Structure and Properties
The molecular structure of the compound features a naphthalene ring, a thiazole moiety, and a bipiperidine structure. Its chemical formula is , and it has a molecular weight of approximately 370.47 g/mol.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are critical regulators of cell death pathways. The compound has been observed to downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as Bax, leading to increased cell death in various cancer cell lines .
Antimicrobial Effects
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several pathogens. In vitro studies revealed that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Inhibition of Protein Kinases : The compound has been shown to inhibit certain protein kinases involved in cell proliferation and survival pathways.
- Modulation of Reactive Oxygen Species (ROS) : It induces oxidative stress in cancer cells, leading to apoptosis.
- Interference with Cell Signaling Pathways : The compound affects signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways which are vital for apoptosis .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. It showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both organisms. The study concluded that the compound could be a lead candidate for developing new antimicrobial agents .
Data Tables
Scientific Research Applications
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Key findings include:
- Mechanism of Action : It induces apoptosis in cancer cells by modulating Bcl-2 family proteins. Specifically, it downregulates anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as Bax, leading to increased cell death in various cancer cell lines .
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to the activation of caspase pathways essential for apoptosis .
Antimicrobial Effects
The compound has shown promising antimicrobial properties:
- In Vitro Studies : It exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus and Escherichia coli .
The biological activity of 2-(Naphthalen-1-yl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate can be attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound inhibits specific protein kinases involved in cell proliferation and survival pathways.
- Modulation of Reactive Oxygen Species (ROS) : It induces oxidative stress in cancer cells, contributing to apoptosis.
- Interference with Cell Signaling Pathways : The compound affects critical signaling pathways such as MAPK and PI3K/Akt, which are vital for cell survival and proliferation .
Data Tables
Q & A
Basic Synthesis and Purification
Q: What are the established synthetic routes for 2-(Naphthalen-1-yl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate, and how are intermediates characterized? A:
- Key Steps :
- Characterization :
- ¹H/¹³C NMR : Confirm regioselectivity of alkylation (e.g., δ ~4.96 ppm for CH₂ in naphthalene derivatives) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+1]⁺ at m/z 302 for analogous compounds) .
- Elemental Analysis : Match calculated vs. observed C/H/N/S ratios (e.g., ±0.3% deviation) .
Structural Characterization Techniques
Q: Which analytical methods are critical for confirming the structure and purity of this compound? A:
- X-ray Crystallography : Resolve stereochemistry and salt formation using SHELX programs (e.g., SHELXL for refinement) .
- Thermal Analysis : Assess stability via TGA/DSC to identify decomposition points (e.g., oxalate degradation above 200°C) .
- HPLC : Monitor purity (>98%) with a C18 column and acetonitrile/water gradient .
Addressing Spectral Data Contradictions
Q: How should researchers resolve discrepancies in NMR or MS data during characterization? A:
- Cross-Validation : Compare experimental data with computed spectra (e.g., PubChem’s InChI key validation) .
- Dynamic NMR : Resolve tautomerism or conformational flexibility by variable-temperature experiments .
- Statistical Analysis : Use multivariate methods to distinguish experimental noise from structural anomalies, as seen in HSI data validation protocols .
Biological Activity Assay Design
Q: What methodologies are recommended for evaluating this compound’s biological activity? A:
- Receptor Binding Assays : Screen for σ₁ receptor antagonism (IC₅₀ < 100 nM) using guinea pig membrane preparations, as validated for structurally related pyrazoles .
- Antimicrobial Testing : Employ agar diffusion assays against S. aureus and E. coli with MIC values compared to chloramphenicol .
- Dose-Response Curves : Use neuropathic pain models (e.g., mouse capsaicin assay) to establish ED₅₀ values .
Crystallographic Refinement Challenges
Q: How can SHELX programs improve the accuracy of this compound’s crystal structure determination? A:
- High-Resolution Data : Collect data to 0.8 Å resolution to refine anisotropic displacement parameters .
- Twinning Analysis : Use SHELXD/SHELXE for deconvoluting overlapping reflections in oxalate salt crystals .
- Hydrogen Bonding : Apply restraints for oxalate protons to model H-bond networks accurately .
Advanced Synthesis Optimization
Q: What strategies enhance reaction yields and selectivity in multi-step syntheses? A:
- Catalysis : Use piperidine as a base for condensation steps to accelerate heterocycle formation (e.g., thiazole ring closure) .
- Microwave Assistance : Reduce reaction times (e.g., 2 h vs. 24 h) for steps like propargyl bromide coupling .
- Solvent Engineering : Optimize ethanol/DMF mixtures for recrystallization to improve purity (>99%) .
Structure-Activity Relationship (SAR) Studies
Q: How can researchers systematically explore the impact of structural modifications on bioactivity? A:
- Core Modifications :
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with σ₁ receptor hydrophobic pockets .
Stability and Degradation Profiling
Q: What protocols identify degradation products under physiological conditions? A:
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, and pH extremes (1–13), followed by LC-MS analysis .
- Hydrolytic Stability : Monitor oxalate dissociation in PBS (pH 7.4) via ion chromatography .
- Metabolite Identification : Use hepatic microsome assays to detect Phase I/II metabolites .
Computational Modeling Applications
Q: How can molecular dynamics (MD) simulations guide the design of analogs? A:
- Binding Free Energy Calculations : Use MM-PBSA to rank analogs by predicted ΔG values for σ₁ receptor binding .
- Solubility Prediction : Apply COSMO-RS to estimate logP and aqueous solubility of oxalate vs. hydrochloride salts .
Reproducibility in Multi-Lab Studies
Q: What steps ensure consistent synthesis and bioactivity results across research groups? A:
- Standardized Protocols : Publish detailed SOPs for critical steps (e.g., oxalate salt crystallization in 95% ethanol) .
- Inter-Lab Validation : Share characterized samples (e.g., via PubChem) for NMR/MS cross-checks .
- Data Transparency : Report negative results (e.g., failed coupling reactions) to refine synthetic methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
